Aloesin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Extraction from Aloe Vera Rind

Scientific Field: Biology

Summary of Application: Aloesin is a bioactive constituent of Aloe spp. used primarily in cosmetic products.

Methods of Application: This study describes the design and optimization of a method for extraction of aloesin from Aloe vera rind, a leaf part often discarded as a by-product, using the response surface methodology.

Antioxidant and Bioactive Compound

Scientific Field: Pharmacology

Summary of Application: The Aloe species is a novel source of natural antioxidants and bioactive compounds which can be isolated from various parts (leaves, roots and flowers).

Methods of Application: The methods of application involve the extraction of these compounds from various parts of the Aloe species.

Antimicrobial and Antioxidant Properties

Scientific Field: Microbiology and Biochemistry

Summary of Application: Aloesin has been found to have antimicrobial and antioxidant properties.

Methods of Application: The antimicrobial and antioxidant properties of Aloesin were tested in vitro.

Pharmacological Properties

Wound Healing

Scientific Field: Dermatology

Summary of Application: Clinical trials have shown that Aloe vera facilitated rapid tissue epithelialization and granulation in burns, improved healing of cesarean wounds, and accelerated wound healing of split-thickness skin graft donor sites.

Methods of Application: The methods of application involve the topical application of Aloe vera gel on the wounds.

Results: The results showed that Aloe vera has wound healing properties.

Diabetes Management

Scientific Field: Endocrinology

Summary of Application: Aloesin has been found to have potential benefits in managing diabetes.

Methods of Application: The methods of application involve the oral intake of aloesin or its derivatives.

Results: Research has shown that in diabetes patients, besides the increased generation of mitochondrial reactive species (oxygen and nitrogen), the level of antioxidant defense enzymes responsible for scavenging free radicals and maintaining redox homeostasis such as SOD, glutathione reductase, glutathione peroxidase, and catalase were found reduced in the retina.

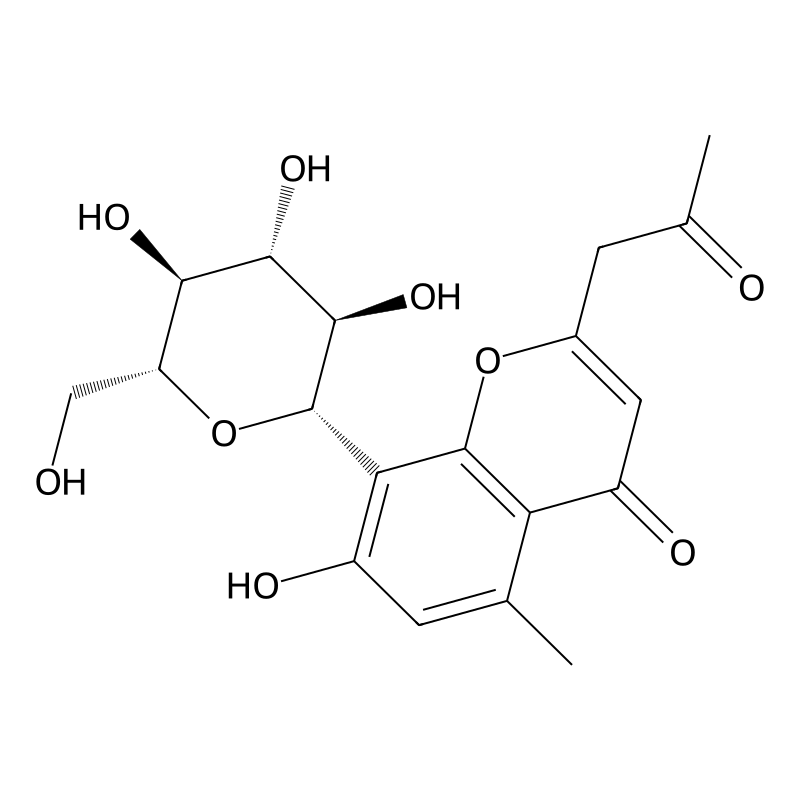

Aloesin is a natural polyphenolic compound primarily found in various species of the Aloe plant, notably Aloe vera and Aloe ferox. Its chemical structure is characterized by the formula C19H22O9, and it belongs to the class of compounds known as chromones. Aloesin is notable for its antioxidant properties and potential health benefits, including anti-inflammatory effects and regulation of metabolic pathways related to glucose and lipid metabolism .

Tyrosinase Inhibition:

As mentioned earlier, aloesin's primary mechanism of action involves inhibiting the enzyme tyrosinase. By competitively binding to the tyrosinase active site, aloesin prevents the conversion of tyrosine to melanin, leading to a potential lightening effect on the skin [].

Other Potential Mechanisms:

Additionally, aloesin's interactions with other biochemical pathways can modulate insulin signaling and fatty acid biosynthesis, suggesting its role in metabolic regulation .

Aloesin has demonstrated significant biological activities, particularly related to its antioxidant capabilities. Research indicates that it can enhance adiponectin levels, a hormone involved in regulating glucose levels and fatty acid breakdown. This effect is particularly beneficial in managing insulin sensitivity and metabolic disorders like diabetes . Furthermore, aloesin has been shown to exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

The synthesis of aloesin can be achieved through various methods, including extraction from Aloe species or synthetic pathways involving phenolic compounds. Natural extraction typically involves solvent extraction techniques using ethanol or methanol to isolate aloesin from the plant material. In laboratory settings, synthetic methods may involve the modification of simpler chromone derivatives or the use of enzymatic reactions to produce aloesin from precursor compounds .

Aloesin has several applications across different fields:

- Pharmaceuticals: Utilized for its antioxidant and anti-inflammatory properties.

- Cosmetics: Incorporated into skincare products for its skin-lightening effects due to its tyrosinase inhibitory activity.

- Nutraceuticals: Used as a dietary supplement for managing metabolic disorders, particularly diabetes.

- Food Industry: Added as a natural preservative owing to its antioxidant properties .

Studies have shown that aloesin interacts with various biological systems:

- Insulin Signaling Pathways: Aloesin enhances insulin sensitivity by modulating gene expressions related to glucose transport and lipid metabolism .

- Adiponectin Production: It significantly increases adiponectin levels in cultured cells, indicating its role in fat metabolism regulation .

- Tyrosinase Activity: Aloesin competes with substrate binding sites on tyrosinase, effectively reducing melanin production .

These interactions highlight its potential as a therapeutic agent for conditions associated with oxidative stress and metabolic dysregulation.

Aloesin shares similarities with several other compounds derived from Aloe species or related plants. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Properties | Unique Aspects |

|---|---|---|---|

| Aloin | Anthraquinone | Laxative effects, potential toxicity | Stronger laxative effect |

| Barbaloin | Anthraquinone | Antioxidant properties | Similar to aloin but less studied |

| Isoaloeresin D | Chromone | Antioxidant activity | Less potent than aloesin |

| Cinnamic Acids | Phenolic | Antioxidant and anti-inflammatory | Broader range of biological effects |

Aloesin is unique due to its specific role in enhancing insulin sensitivity while also exhibiting significant antioxidant properties without the laxative effects associated with anthraquinones like aloin and barbaloin .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Steenkamp L, Mathiba K, Steenkamp P, Phehane V, Mitra R, Heggie S, Brady D. Biocatalytic conversion of aloeresin A to aloesin. J Ind Microbiol Biotechnol. 2012 Jul;39(7):1091-7. doi: 10.1007/s10295-012-1101-5. Epub 2012 Feb 29. PubMed PMID: 22374229.

3: Lynch B, Simon R, Roberts A. In vitro and in vivo assessment of the genotoxic activity of aloesin. Regul Toxicol Pharmacol. 2011 Nov;61(2):215-21. doi: 10.1016/j.yrtph.2011.07.011. Epub 2011 Jul 29. PubMed PMID: 21821088.

4: Park MY, Kwon HJ, Sung MK. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model. Life Sci. 2011 Mar 14;88(11-12):486-92. doi: 10.1016/j.lfs.2011.01.010. Epub 2011 Jan 26. PubMed PMID: 21277867.

5: Wang Z, Li X, Yang Z, He X, Tu J, Zhang T. Effects of aloesin on melanogenesis in pigmented skin equivalents. Int J Cosmet Sci. 2008 Apr;30(2):121-30. doi: 10.1111/j.1468-2494.2008.00432.x. PubMed PMID: 18377621.

6: Choi S, Lee SK, Kim JE, Chung MH, Park YI. Aloesin inhibits hyperpigmentation induced by UV radiation. Clin Exp Dermatol. 2002 Sep;27(6):513-5. PubMed PMID: 12372097.

7: Jones K, Hughes J, Hong M, Jia Q, Orndorff S. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase. Pigment Cell Res. 2002 Oct;15(5):335-40. PubMed PMID: 12213089.

8: Lee KY, Park JH, Chung MH, Park YI, Kim KW, Lee YJ, Lee SK. Aloesin up-regulates cyclin E/CDK2 kinase activity via inducing the protein levels of cyclin E, CDK2, and CDC25A in SK-HEP-1 cells. Biochem Mol Biol Int. 1997 Feb;41(2):285-92. PubMed PMID: 9063568.